1-Bromo-2-propanol

Description

Properties

IUPAC Name |

1-bromopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO/c1-3(5)2-4/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGOLYBUWCMMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024656 | |

| Record name | 1-Bromo-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-bromo-2-propanol is a colorless to dark brown liquid. (NTP, 1992), Colorless to dark-brown liquid; [CAMEO] Brown liquid; [Alfa Aesar MSDS] | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

293 to 298 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

130 °F (NTP, 1992), 130 °F | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.5585 at 86 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

16 mmHg at 126 °F (NTP, 1992), 16.0 [mmHg] | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19686-73-8, 61951-89-1 | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19686-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019686738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Violet 36 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DGL334X4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-67 °F (NTP, 1992) | |

| Record name | 1-BROMO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

1-Bromo-2-propanol chemical properties and structure

An In-depth Technical Guide to 1-Bromo-2-propanol: Chemical Properties and Structure

Introduction

1-Bromo-2-propanol, also known as propylene (B89431) bromohydrin, is a secondary alcohol substituted with a bromo group at the primary carbon.[1] It serves as a valuable intermediate in various organic syntheses. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-Bromo-2-propanol is a colorless to dark brown liquid.[1][2] It is a flammable and water-soluble compound.[1][3] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₇BrO | [1] |

| Molecular Weight | 138.99 g/mol | [1] |

| Density | 1.5585 g/mL at 30 °C | [4] |

| Boiling Point | 145-148 °C | [2] |

| Melting Point | -67 °F (-55 °C) | [1][3] |

| Flash Point | 130 °F (54.4 °C) | [1][3] |

| Vapor Pressure | 16 mmHg at 126 °F (52.2 °C) | [1][3] |

| Water Solubility | ≥ 100 mg/mL at 72 °F (22.2 °C) | [1][3] |

| Refractive Index | n20/D 1.480 | [2] |

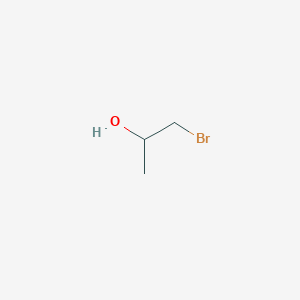

Chemical Structure

The IUPAC name for this compound is 1-bromopropan-2-ol.[1] It is a chiral molecule and can exist as two enantiomers, (R)-1-bromo-2-propanol and (S)-1-bromo-2-propanol. The structure consists of a three-carbon chain with a hydroxyl group on the second carbon and a bromine atom on the first carbon.

Figure 1: 2D Chemical Structure of 1-Bromo-2-propanol.

Experimental Protocols

Synthesis of 1-Bromo-2-propanol

A common method for the synthesis of 1-bromo-2-propanol involves the reaction of allyl bromide with sulfuric acid in the presence of a copper sulfate (B86663) catalyst.[5]

Materials:

-

Allyl bromide

-

93% Sulfuric acid

-

Crystallized copper sulfate

-

Ice water bath

-

Potassium carbonate

-

Diethyl ether

-

5L flask with a mechanical stirrer

Procedure:

-

To 313 g of allyl bromide in a five-liter flask, slowly add a mixture of 600 g of 93% sulfuric acid and 5 g of crystallized copper sulfate in very small portions.[5]

-

The flask should be continuously stirred and cooled with an ice water bath. The addition must be slow to prevent excessive charring due to the violent nature of the reaction.[5]

-

The reaction is typically complete within two hours.[5]

-

After the reaction is complete, add three liters of water to the mixture.[5]

-

Distill the mixture until the distillate no longer separates into two layers upon saturation with potassium carbonate. This distillation process can take up to six hours.[5]

-

Extract the distillate multiple times with diethyl ether.[5]

-

Dry the combined ether extracts over potassium carbonate.[5]

-

Distill off the ether.[5]

-

Fractionally distill the remaining liquid. The fraction that comes over at 145-148 °C is 1-bromo-2-propanol.[5]

Figure 2: Workflow for the Synthesis and Purification of 1-Bromo-2-propanol.

Spectroscopic Data

The structure and purity of 1-bromo-2-propanol can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR data are available for 1-bromo-2-propanol and can be used to confirm its structure.[6][7] Conformational isomerism of 1-bromo-2-propanol has been investigated using NMR spectroscopy.[8]

-

Infrared (IR) Spectroscopy: IR spectra for 1-bromo-2-propanol are available and can be used to identify the presence of the hydroxyl functional group.[9]

-

Mass Spectrometry (MS): Mass spectral data (electron ionization) for 1-bromo-2-propanol is available, which can be used to determine its molecular weight and fragmentation pattern.[10]

Reactivity and Stability

1-Bromo-2-propanol is a stable compound under normal conditions.[11] However, it is combustible and may be sensitive to prolonged exposure to light.[2][11] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12] When heated to decomposition, it emits toxic fumes of hydrogen bromide.[3][12]

Safety and Handling

1-Bromo-2-propanol is a hazardous chemical that causes severe skin burns and eye damage.[1] It is also a flammable liquid and vapor.[1] Exposure may cause drowsiness, narcosis, headache, vomiting, and damage to the liver and kidneys.[3] It can be absorbed through the skin.[3] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be worn when handling this chemical.[3] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[11][12]

References

- 1. 1-Bromo-2-propanol | C3H7BrO | CID 29740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BROMO-2-PROPANOL | 19686-73-8 [chemicalbook.com]

- 3. 1-BROMO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. 1-BROMO-2-PROPANOL(19686-73-8) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1-溴-2-丙醇 technical grade, 70%, contains MgO as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Propanol, 1-bromo- [webbook.nist.gov]

- 10. 2-Propanol, 1-bromo- [webbook.nist.gov]

- 11. Cas 19686-73-8,1-BROMO-2-PROPANOL | lookchem [lookchem.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Profile of 1-Bromo-2-propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2-propanol (CAS No: 19686-73-8), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting quantitative data in structured tables and outlining the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for 1-Bromo-2-propanol.

¹H NMR Data

The ¹H NMR spectrum of 1-Bromo-2-propanol provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₂) | 3.35 - 3.50 | Doublet of doublets (dd) | J(H-1a, H-2) = 4.5, J(H-1b, H-2) = 6.5, J(H-1a, H-1b) = 10.5 |

| H-2 (CH) | 3.95 - 4.10 | Multiplet (m) | - |

| H-3 (CH₃) | 1.25 | Doublet (d) | J(H-3, H-2) = 6.3 |

| OH | Variable | Singlet (broad) | - |

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and their electronic states.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (CH₂) | 40.8 |

| C-2 (CH) | 67.5 |

| C-3 (CH₃) | 22.5 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3380 | O-H stretch (alcohol) | Strong, Broad |

| 2970 | C-H stretch (sp³) | Medium |

| 2930 | C-H stretch (sp³) | Medium |

| 1450 | C-H bend (CH₂) | Medium |

| 1375 | C-H bend (CH₃) | Medium |

| 1110 | C-O stretch (secondary alcohol) | Strong |

| 660 | C-Br stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The mass spectrum of 1-Bromo-2-propanol is characterized by the presence of two molecular ion peaks of roughly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

| m/z | Relative Intensity (%) | Assignment |

| 138/140 | 5 | [M]⁺ (Molecular Ion) |

| 123/125 | 15 | [M - CH₃]⁺ |

| 93/95 | 10 | [CH₂CH₂Br]⁺ |

| 45 | 100 | [CH₃CHOH]⁺ (Base Peak) |

| 43 | 60 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like 1-Bromo-2-propanol.

NMR Spectroscopy

-

Sample Preparation: A solution of 1-Bromo-2-propanol (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) within a standard 5 mm NMR tube.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a neat liquid sample, a drop of 1-Bromo-2-propanol is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: A background spectrum of the empty sample holder is recorded to subtract atmospheric and instrumental interferences.

-

Sample Scan: The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is acquired. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

-

Sample Introduction: 1-Bromo-2-propanol, being a volatile liquid, is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A small volume of a dilute solution of the sample is injected into the GC.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column, where it is separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the fragmentation pathways of 1-Bromo-2-propanol.

Physical properties of 1-Bromo-2-propanol (boiling point, density)

This guide provides a detailed overview of the key physical properties of 1-Bromo-2-propanol, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

1-Bromo-2-propanol is a secondary alcohol and an organobromine compound. Its physical characteristics are crucial for its handling, application in synthetic routes, and for purification processes.

Quantitative Data Summary

The following table summarizes the reported values for the boiling point and density of 1-Bromo-2-propanol from various sources.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 145 - 148 °C | @ 760 mmHg | [1][2][3] |

| 293 - 298.4 °F | @ 760 mmHg | [1] | |

| 146.5 °C | [4] | ||

| Density | 1.530 g/mL | @ 25 °C | [1][2][3] |

| 1.5585 g/cm³ | @ 30 °C (86 °F) | [4][5] |

Experimental Protocols

The determination of boiling point and density are fundamental experimental procedures in chemistry for the characterization of liquid compounds.

Determination of Boiling Point (Micro-Reflux Method)

A common and accurate method for determining the boiling point of a liquid when only a small sample is available is the micro-reflux method.[5]

Apparatus:

-

Small test tube

-

Thermometer

-

Heating block or oil bath

-

Magnetic stirrer and stir bar (optional, but recommended to prevent bumping)

-

Clamps and stand

Procedure:

-

Approximately 0.5 mL of the liquid sample (1-Bromo-2-propanol) is placed in a small test tube, and a small magnetic stir bar is added.[5]

-

The test tube is securely clamped within a heating block or suspended in an oil bath.

-

A thermometer is positioned with its bulb about 1 cm above the surface of the liquid.[5]

-

The sample is gently heated and stirred.

-

The temperature is monitored. As the liquid boils, a ring of condensing vapor will become visible on the walls of the test tube. The thermometer bulb should be at the level of this ring to ensure an accurate reading of the vapor temperature.[5]

-

The boiling point is the stable temperature at which the liquid is gently refluxing (boiling and condensing back into the liquid).[5]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[6][7]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Pipette

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is measured using an analytical balance.

-

A known volume of 1-Bromo-2-propanol is carefully transferred into the graduated cylinder or pycnometer using a pipette. The volume is read from the bottom of the meniscus.[6]

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is then calculated using the formula: Density = Mass / Volume.[6][7]

Logical Relationship of Physical Properties

The following diagram illustrates the direct relationship between the chemical compound 1-Bromo-2-propanol and its fundamental physical properties.

References

Synthesis of 1-Bromo-2-propanol from Allyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-propanol from allyl bromide. The primary focus is on a direct conversion method utilizing sulfuric acid and copper sulfate (B86663), for which a detailed experimental protocol and quantitative data are presented. Additionally, the well-established principles of Markovnikov and anti-Markovnikov hydrobromination of allyl bromide are discussed to provide a broader context of the reactivity of the starting material.

Direct Conversion of Allyl Bromide to 1-Bromo-2-propanol

A documented method for the synthesis of 1-bromo-2-propanol involves the direct reaction of allyl bromide with a mixture of sulfuric acid and copper sulfate.[1] This process is characterized by a vigorous reaction that requires careful temperature control.

Experimental Protocol

The following protocol is adapted from a literature procedure.[1]

Materials:

-

Allyl bromide (313 g)

-

93% Sulfuric acid (600 g)

-

Crystallized copper sulfate (5 g)

-

Ice water

-

Ether

-

Potassium carbonate

Procedure:

-

In a five-liter flask equipped with a mechanical stirrer and cooled with ice water, place 313 g of allyl bromide.

-

Slowly add a mixture of 600 g of 93% sulfuric acid and 5 g of crystallized copper sulfate in very small portions to the stirred allyl bromide. The reaction is highly exothermic, and careful addition is crucial to prevent excessive charring.

-

Continue the reaction for two hours with cooling and stirring.

-

After the reaction is complete, add three liters of water to the mixture.

-

Distill the mixture until the distillate no longer separates into two layers upon saturation with potassium carbonate. This distillation process may take up to six hours.

-

Extract the distillate several times with ether.

-

Dry the combined ether extracts over potassium carbonate.

-

Distill off the ether.

-

Fractionally distill the remaining liquid. The main fraction of 1-bromo-2-propanol is collected at 145-148°C.[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 80 g | [1] |

| Boiling Point | 145-148 °C | [1] |

| Refractive Index (n20/D) | 1.480 | [1] |

| Density (d) | 1.53 g/mL at 25 °C | [1] |

Note: The yield can reportedly be increased by a slower addition of the sulfuric acid mixture.[1]

Reaction Workflow

Caption: Workflow for the synthesis of 1-bromo-2-propanol.

Alternative Reactions: Hydrobromination of Allyl Bromide

The carbon-carbon double bond in allyl bromide is susceptible to electrophilic and radical addition of hydrogen bromide (HBr). These reactions, however, do not yield 1-bromo-2-propanol but rather dibrominated products. Understanding these pathways is crucial for controlling selectivity and avoiding unwanted side products.

Markovnikov Addition

In the absence of radical initiators, the addition of HBr to an unsymmetrical alkene follows Markovnikov's rule.[2] The electrophilic addition is initiated by the protonation of the double bond to form the more stable carbocation. For allyl bromide, this would lead to a secondary carbocation, followed by the attack of the bromide ion.

This pathway is not the preferred method for synthesizing 1-bromo-2-propanol and would lead to 1,2-dibromopropane.

Anti-Markovnikov Addition (Kharasch Effect)

In the presence of peroxides, the addition of HBr to allyl bromide proceeds via a free-radical chain mechanism, resulting in the anti-Markovnikov product.[2][3][4] This phenomenon is also known as the "peroxide effect" or the "Kharasch effect".[2] The reaction is initiated by the homolytic cleavage of the peroxide, which then generates a bromine radical.[3][4] The bromine radical adds to the less substituted carbon of the double bond to form a more stable secondary radical.[5][6] This radical then abstracts a hydrogen atom from HBr to yield the final product and regenerate a bromine radical, propagating the chain reaction.[5][6] This reaction is specific to HBr; similar radical additions with HF, HCl, or HI are not observed.[2]

This anti-Markovnikov addition to allyl bromide would result in the formation of 1,3-dibromopropane, not 1-bromo-2-propanol.

Reaction Mechanisms: Hydrobromination Pathways

References

- 1. prepchem.com [prepchem.com]

- 2. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Mechanism of 1-Bromo-2-propanol Formation from Propene

Audience: Researchers, scientists, and drug development professionals.

Abstract

The formation of halohydrins from alkenes is a fundamental and widely utilized transformation in organic synthesis, providing valuable intermediates for the production of epoxides, amino alcohols, and other key synthons. This technical guide provides a detailed examination of the mechanism, regioselectivity, and experimental protocol for the synthesis of 1-bromo-2-propanol from propene. The reaction proceeds via an electrophilic addition mechanism involving a cyclic bromonium ion intermediate, which is subsequently opened by a water molecule. This process is highly regioselective, adhering to Markovnikov's principles, and stereospecific, resulting in anti-addition of the bromine and hydroxyl moieties. This document outlines the underlying principles, presents relevant data, provides a detailed experimental workflow, and includes visualizations to facilitate a comprehensive understanding of this important chemical reaction.

Core Reaction Mechanism

The synthesis of 1-bromo-2-propanol from propene in an aqueous environment is a classic example of halohydrin formation. The reaction is an electrophilic addition that occurs in two primary steps.

Step 1: Formation of the Cyclic Bromonium Ion The reaction is initiated by the electrophilic attack of bromine (Br₂) on the electron-rich π-bond of the propene molecule. As the bromine molecule approaches the alkene, it becomes polarized. The π-electrons from propene attack the proximal bromine atom, displacing the distal bromide ion. Simultaneously, a lone pair of electrons from the proximal bromine atom attacks one of the alkene carbons, forming a three-membered ring intermediate known as a cyclic bromonium ion.[1][2][3] This intermediate is more stable than an open secondary carbocation because the positive charge is delocalized over three atoms (the two carbons and the bromine), and all atoms (except hydrogen) have a complete octet of electrons. The formation of this bridged ion prevents carbocation rearrangements.[1]

Step 2: Nucleophilic Attack by Water and Deprotonation In the second step, a nucleophile attacks one of the two carbons in the bromonium ion ring, leading to the ring opening. Since the reaction is conducted in an aqueous medium, water is present in a much higher concentration than the bromide ion (Br⁻) and therefore acts as the dominant nucleophile.[4]

The nucleophilic attack by water occurs via an Sₙ2-like mechanism from the side opposite to the bulky bromonium bridge, resulting in an anti-addition stereochemistry.[3][5] In the case of the unsymmetrical propene bromonium ion, the attack is regioselective. The water molecule preferentially attacks the more substituted carbon (C2 of the original propene). This is because the more substituted carbon can better accommodate the partial positive charge that develops in the transition state of the ring-opening step.[6][7] This regioselectivity is consistent with Markovnikov's rule, which dictates that the nucleophile adds to the more substituted carbon.[2][7]

Following the nucleophilic attack, a protonated alcohol intermediate is formed. A final, rapid deprotonation step, typically by another water molecule or the bromide ion, yields the neutral 1-bromo-2-propanol product.[3][5]

Data Presentation: Regioselectivity and Product Distribution

The reaction of propene with bromine in water is highly regioselective. The major product is 1-bromo-2-propanol, resulting from the nucleophilic attack of water at the more substituted C2 carbon. The formation of the regioisomer, 2-bromo-1-propanol, is minimal. The primary competing reaction is the addition of two bromine atoms across the double bond to form 1,2-dibromopropane. This side product becomes significant only when the concentration of the bromide ion is high or the concentration of the nucleophilic solvent (water) is low.[4]

| Reactants | Product Name | Structure | Product Type | Typical Yield | Conditions Favoring Formation |

| Propene + Br₂/H₂O (or NBS/DMSO-H₂O) | 1-Bromo-2-propanol | CH₃CH(OH)CH₂Br | Major | High | High concentration of water (used as solvent).[4] |

| Propene + Br₂/H₂O (or NBS/DMSO-H₂O) | 2-Bromo-1-propanol | CH₃CH(Br)CH₂OH | Minor | Low | Generally disfavored due to electronic effects. |

| Propene + Br₂ in inert solvent (e.g., CCl₄) | 1,2-Dibromopropane | CH₃CH(Br)CH₂Br | Side Product | High | Non-nucleophilic solvent, high Br⁻ concentration.[8] |

Experimental Protocol

This section outlines a representative laboratory procedure for the synthesis of 1-bromo-2-propanol from propene. For safety and ease of handling, N-Bromosuccinimide (NBS) is used as the electrophilic bromine source instead of liquid bromine. Propene, a gas at room temperature, is typically bubbled through the reaction mixture or generated in situ.

3.1. Materials and Reagents

-

Propene (gas) or a suitable precursor (e.g., 2-bromopropane (B125204) for dehydrohalogenation)

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized Water

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, gas inlet tube, magnetic stirrer, separatory funnel, rotary evaporator.

3.2. Synthesis Procedure

A detailed workflow for the synthesis and purification is presented in Figure 2.

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a condenser, combine dimethyl sulfoxide (70 mL) and deionized water (12 mL).

-

Dissolving Propene: Cool the solvent mixture in an ice bath to 0-5 °C. Bubble propene gas through the solution with vigorous stirring for approximately 20-30 minutes until the solution is saturated. The mass increase of the flask can be monitored to estimate the amount of propene dissolved.

-

Addition of NBS: While maintaining the temperature at 0-5 °C, add N-bromosuccinimide (1.0 molar equivalent based on the dissolved propene) in small portions over a period of 30 minutes.[9] The reaction is exothermic and careful temperature control is crucial.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS if desired.

-

Quenching and Extraction: Pour the reaction mixture into 200 mL of cold deionized water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid) and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-bromo-2-propanol.

3.3. Product Characterization

The final product, 1-bromo-2-propanol, is a colorless liquid. Its identity and purity can be confirmed using standard analytical techniques. Spectroscopic data for characterization are widely available in chemical databases.[10][11][12]

-

1H NMR: Expected signals include a doublet for the methyl group (CH₃), a multiplet for the methine proton (CH-OH), a multiplet for the methylene (B1212753) protons (CH₂Br), and a broad singlet for the hydroxyl proton (OH).

-

13C NMR: Three distinct signals are expected for the methyl, methine, and methylene carbons.[10][13]

-

IR Spectroscopy: A characteristic broad absorption band for the O-H stretch (around 3300-3400 cm⁻¹) and a C-Br stretch (around 500-600 cm⁻¹) would be observed.[11]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for bromine (79Br and 81Br in ~1:1 ratio).[12][14]

Conclusion

The formation of 1-bromo-2-propanol from propene is a robust and well-understood reaction that proceeds through a cyclic bromonium ion intermediate. The reaction is characterized by high regioselectivity, dictated by Markovnikov's rule, and anti-addition stereochemistry. By employing reagents such as NBS in an aqueous co-solvent system, the synthesis can be performed safely and efficiently in a laboratory setting. This guide provides the core mechanistic knowledge and a practical experimental framework for researchers and professionals engaged in organic synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Halogenation of Alkenes (watch full video lesson) - Chad's Prep® [chadsprep.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]

- 5. orgosolver.com [orgosolver.com]

- 6. leah4sci.com [leah4sci.com]

- 7. youtube.com [youtube.com]

- 8. quora.com [quora.com]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. 1-BROMO-2-PROPANOL(19686-73-8) 13C NMR spectrum [chemicalbook.com]

- 11. 2-Propanol, 1-bromo- [webbook.nist.gov]

- 12. 2-Propanol, 1-bromo- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. 2-Propanol, 1-bromo- [webbook.nist.gov]

Regioselectivity in the Synthesis of Bromohydrins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing regioselectivity in the synthesis of bromohydrins. It delves into the underlying reaction mechanisms, offers detailed experimental protocols for key transformations, and presents quantitative data to inform synthetic strategy. The information herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in organic synthesis.

Introduction to Bromohydrin Synthesis and Regioselectivity

Bromohydrins, vicinal bromo-alcohols, are versatile synthetic intermediates in organic chemistry, serving as precursors to epoxides, amino alcohols, and other valuable motifs in medicinal chemistry and materials science.[1] Their synthesis is most commonly achieved through the electrophilic addition of bromine and a hydroxyl group across a carbon-carbon double bond. The regioselectivity of this addition—that is, the specific placement of the bromine and hydroxyl moieties on the two carbons of the former alkene—is a critical consideration in synthetic design.

The reaction of an unsymmetrical alkene with a bromine source in the presence of water can, in principle, yield two constitutional isomers. The selective formation of one isomer over the other is dictated by the reaction mechanism and the electronic and steric properties of the alkene substrate. A thorough understanding of these factors is paramount for predicting and controlling the outcome of bromohydrin synthesis.

The Underlying Mechanism: The Bromonium Ion and Markovnikov's Rule

The formation of bromohydrins from alkenes proceeds through a well-established two-step mechanism involving a cyclic bromonium ion intermediate.[2][3][4] This mechanism elegantly explains the observed stereochemistry (anti-addition) and, crucially, the regioselectivity of the reaction.

Step 1: Formation of the Bromonium Ion

The reaction is initiated by the electrophilic attack of the alkene's π-electrons on a bromine source, such as molecular bromine (Br₂) or, more commonly, N-bromosuccinimide (NBS).[5] This results in the formation of a three-membered ring called a bromonium ion, with the bromine atom bonded to both carbons of the original double bond.[3] This bridged intermediate prevents the formation of a discrete carbocation, thus precluding carbocation rearrangements.[2]

Step 2: Nucleophilic Attack by Water and Regioselectivity

In the second step, a water molecule, acting as a nucleophile, attacks one of the carbons of the bromonium ion, leading to the opening of the three-membered ring.[6] The regioselectivity of this step is governed by the electronic and steric nature of the bromonium ion. For most alkenes, the reaction follows Markovnikov's rule , where the nucleophile (water) attacks the more substituted carbon atom.[6][7]

The rationale for this regioselectivity lies in the distribution of partial positive charge in the bromonium ion intermediate. The more substituted carbon atom can better stabilize a partial positive charge due to inductive effects and hyperconjugation.[7] Consequently, the transition state for the nucleophilic attack at this position is lower in energy, leading to the preferential formation of the Markovnikov product.[3]

The following diagram illustrates the generally accepted signaling pathway for the Markovnikov-selective synthesis of bromohydrins.

Caption: Mechanism of Markovnikov Bromohydrin Formation.

Quantitative Data on Regioselectivity

The regioselectivity of bromohydrin formation is generally very high, often exceeding a 99:1 ratio in favor of the Markovnikov isomer, especially when one carbon of the double bond is significantly more substituted than the other. The following table summarizes representative quantitative data for the synthesis of bromohydrins from various alkenes.

| Alkene | Bromine Source | Solvent System | Major Product (Markovnikov) | Minor Product (anti-Markovnikov) | Regioisomeric Ratio (M:aM) | Reference |

| Styrene (B11656) | NBS | DMSO/H₂O | 2-Bromo-1-phenylethanol (B177431) | 1-Bromo-2-phenylethanol | >95:5 | [2] |

| α-Methylstyrene | NBS | Acetone (B3395972)/H₂O | 1-Bromo-2-phenyl-2-propanol | 2-Bromo-2-phenyl-1-propanol | Major product formed | [8] |

| 1-Methylcyclohexene | NBS | THF/H₂O | 2-Bromo-1-methylcyclohexan-1-ol | 1-Bromo-2-methylcyclohexan-2-ol | Predominantly Markovnikov | [9] |

| trans-Anethole | NBS | Acetone/H₂O | (1R,2S)-2-Bromo-1-(4-methoxyphenyl)propan-1-ol | Not Reported | High Regioselectivity | [10] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of bromohydrins from representative alkene substrates.

Synthesis of 2-Bromo-1-phenylethanol from Styrene

This protocol describes the synthesis of the Markovnikov bromohydrin from styrene using N-bromosuccinimide (NBS) in an aqueous dimethyl sulfoxide (B87167) (DMSO) solution.[2]

Materials:

-

Styrene

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve styrene (1.0 eq) in a 1:1 mixture of DMSO and deionized water.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 eq) in portions over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-bromo-1-phenylethanol by flash column chromatography on silica (B1680970) gel.

The following diagram outlines the experimental workflow for the synthesis of 2-bromo-1-phenylethanol.

Caption: Experimental Workflow for Styrene Bromohydrination.

Synthesis of 1-Bromo-2-phenyl-2-propanol from α-Methylstyrene

This procedure details the preparation of the corresponding bromohydrin from α-methylstyrene.[8]

Materials:

-

α-Methylstyrene

-

N-Bromosuccinimide (NBS)

-

Acetone

-

Deionized water

-

Hexanes

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask, combine α-methylstyrene (1.00 mmol) and 16 mL of 95% aqueous acetone.

-

To this solution, add N-bromosuccinimide (1.025 mmol) and a magnetic stir bar.

-

Stir the resulting solution at room temperature for 40 minutes.

-

Remove the acetone using a rotary evaporator.

-

To the remaining residue, add 20 mL of deionized water and 20 mL of hexanes.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with deionized water (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or chromatography if necessary.

Factors Influencing Regioselectivity

While the electronic stabilization of the partial positive charge in the bromonium ion is the primary determinant of regioselectivity, other factors can play a role.

-

Steric Hindrance: In cases where the electronic preference is not overwhelmingly strong, steric hindrance can influence the site of nucleophilic attack. The nucleophile will preferentially attack the less sterically hindered carbon.

-

Solvent Effects: The nature of the solvent can influence the stability of the bromonium ion and the transition state for its opening, potentially affecting the regioselectivity, although this is generally a minor effect.

-

Substituent Effects: Electron-donating groups on the alkene will enhance the stability of the partial positive charge on the adjacent carbon, thus increasing the Markovnikov regioselectivity. Conversely, electron-withdrawing groups can decrease the selectivity or even favor the formation of the anti-Markovnikov product in certain cases, although this is less common in bromohydrin synthesis.

The logical relationship between these factors and the observed regioselectivity is depicted in the following diagram.

Caption: Factors Influencing Regioselectivity.

Conclusion

The synthesis of bromohydrins from alkenes is a highly regioselective process, predominantly affording the Markovnikov product. This selectivity is a direct consequence of the reaction mechanism, which proceeds through an asymmetric bromonium ion intermediate. The nucleophilic attack of water occurs preferentially at the more substituted carbon, which can better stabilize the developing partial positive charge. For researchers and professionals in drug development, a firm grasp of these principles is essential for the rational design of synthetic routes and the predictable construction of complex molecular architectures. The use of N-bromosuccinimide provides a safe and efficient method for achieving this transformation with high regiocontrol.

References

- 1. benchchem.com [benchchem.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Bromohydrin synthesis by bromination or substitution [organic-chemistry.org]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. benchchem.com [benchchem.com]

- 7. leah4sci.com [leah4sci.com]

- 8. orgosolver.com [orgosolver.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Stability and Degradation of 1-Bromo-2-propanol Under Light: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the stability and degradation of 1-bromo-2-propanol when exposed to light. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who handle or utilize this compound in their work.

Introduction

1-Bromo-2-propanol (CAS RN: 19686-73-8) is a halogenated alcohol used as a reagent and intermediate in various chemical syntheses. Understanding its stability, particularly under photolytic stress, is crucial for ensuring the integrity of experimental results, the safety of handling procedures, and the quality of manufactured products. Multiple sources indicate that 1-bromo-2-propanol may be sensitive to prolonged exposure to light. This guide summarizes the available data on its stability, outlines potential degradation pathways, and provides detailed experimental protocols for its photostability testing based on established guidelines.

Photochemical Stability of 1-Bromo-2-propanol

Qualitative Stability Assessment

Safety data sheets and chemical databases consistently mention that 1-bromo-2-propanol may be light-sensitive. This suggests that upon absorption of light, particularly in the ultraviolet (UV) region, the molecule can undergo chemical transformations. The C-Br bond is a potential chromophore and is susceptible to homolytic cleavage upon irradiation, initiating a cascade of degradation reactions.

Quantitative Degradation Data

A thorough search of the scientific literature did not yield specific quantitative data (e.g., degradation rates, quantum yields) for the photodegradation of 1-bromo-2-propanol. To provide a context for its potential instability, the table below includes qualitative information for 1-bromo-2-propanol and quantitative data for related compounds.

| Compound | CAS RN | Light Sensitivity | Degradation Products (under specific conditions) | Half-life / Rate Constant (under specific conditions) | Reference |

| 1-Bromo-2-propanol | 19686-73-8 | May be sensitive to prolonged exposure to light | Not specified in literature | Not available | |

| 2-Bromophenol | 95-56-7 | Undergoes photodegradation under UV and sunlight | Hydroxyderivatives, bromophenol homologs | Reaction rate affected by light source | |

| Propranolol | 525-66-6 | Unstable in light | 1-Naphthol, N-acetylpropranolol, N-formylpropranolol | Not specified | |

| Ibuprofen | 15687-27-1 | Undergoes photodegradation | 4-Acetyl benzoic acid and others | Not specified |

Proposed Photodegradation Pathway

In the absence of direct experimental evidence for the photodegradation products of 1-bromo-2-propanol, a plausible degradation pathway can be proposed based on the known photochemistry of halogenated organic compounds and alcohols. The primary photochemical process is likely the homolytic cleavage of the carbon-bromine bond, which is the weakest bond in the molecule.

This proposed pathway suggests that upon exposure to UV light, 1-bromo-2-propanol can degrade into smaller, potentially more volatile organic compounds and hydrobromic acid. The presence of oxygen can accelerate this process through the formation of peroxy and alkoxy radicals.

Experimental Protocols for Photostability Testing

To assess the photostability of 1-bromo-2-propanol, a systematic approach is recommended, following the principles outlined in the ICH Q1B guidelines for the photostability testing of new drug substances and products. The testing consists of two main parts: forced degradation testing and confirmatory studies.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting a photostability study.

Forced Degradation Study

The purpose of a forced degradation study is to evaluate the overall photosensitivity of 1-bromo-2-propanol, to help develop and validate analytical methods, and to elucidate degradation pathways.

Objective: To intentionally degrade 1-bromo-2-propanol under aggressive light exposure to identify potential degradation products and assess its intrinsic photostability.

Methodology:

-

Sample Preparation: Prepare solutions of 1-bromo-2-propanol in chemically inert and transparent containers (e.g., quartz cuvettes). A common solvent would be acetonitrile (B52724) or methanol. A typical concentration might be 1 mg/mL. A sample of the neat substance should also be exposed.

-

Light Source: Use a light source capable of emitting both visible and UV light, such as a xenon arc lamp or a metal halide lamp, as specified in ICH Q1B Option 1.

-

Exposure Conditions: Expose the samples to a significantly higher light intensity than that used for confirmatory studies to accelerate degradation. The duration of exposure can be varied.

-

Control Samples: Simultaneously, expose identical samples protected from light (e.g., wrapped in aluminum foil) to the same temperature conditions to serve as dark controls.

-

Analysis: At predetermined time intervals, withdraw aliquots of the exposed and control samples and analyze them using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. Mass spectrometry (MS) can be coupled to HPLC to identify the degradation products.

Confirmatory Study

The purpose of a confirmatory study is to determine the photostability of 1-bromo-2-propanol under standardized conditions to predict its stability under real-world storage and use conditions.

Objective: To assess the photostability of 1-bromo-2-propanol under standardized light exposure conditions as per ICH Q1B guidelines.

Methodology:

-

Sample Preparation: Prepare samples of 1-bromo-2-propanol as in the forced degradation study. Samples should be placed in transparent containers that do not interact with the substance.

-

Light Source: Use a light source that complies with ICH Q1B guidelines. This can be either Option 1 (e.g., xenon or metal halide lamp) or Option 2 (a combination of cool white fluorescent and near-UV lamps).

-

Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. The temperature of the samples should be monitored and controlled.

-

Actinometry: Use a validated chemical actinometric system or calibrated radiometers/lux meters to ensure the specified light exposure is achieved.

-

Control Samples: Include dark control samples as described for the forced degradation study.

-

Analysis: After the specified exposure, analyze the light-exposed samples and the dark controls. The analysis should include appearance, clarity of solution, and assay of the parent compound. Any degradation products should be identified and quantified if they are present at a significant level (e.g., >0.1%).

Handling and Storage Recommendations

Given the light sensitivity of 1-bromo-2-propanol, it is recommended to store the compound in amber glass bottles or other opaque containers to protect it from light. Storage areas should be cool and well-ventilated, away from direct sunlight and other sources of UV radiation. When handling the compound in the laboratory, exposure to ambient light should be minimized, especially for prolonged periods.

Conclusion

While there is a clear indication that 1-bromo-2-propanol is sensitive to light, a significant gap exists in the scientific literature regarding quantitative data on its photodegradation. The proposed degradation pathway and the detailed experimental protocols provided in this guide offer a framework for researchers to systematically investigate the photostability of this compound. Such studies are essential for ensuring the safe handling, appropriate storage, and reliable use of 1-bromo-2-propanol in research and development. It is strongly recommended that any user of this compound performs their own stability studies relevant to their specific application and storage conditions.

An In-depth Technical Guide on the Solubility of 1-Bromo-2-propanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromo-2-propanol (C₃H₇BrO) is a halogenated secondary alcohol with significant applications as an intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[1][2] Its utility in reaction chemistry is profoundly influenced by its solubility in various media. A comprehensive understanding of its solubility profile in both aqueous and organic solvents is critical for optimizing reaction conditions, designing purification strategies, and developing formulations.

This technical guide provides a detailed overview of the solubility of 1-Bromo-2-propanol. It summarizes available quantitative and qualitative solubility data, outlines a detailed experimental protocol for precise solubility determination, and presents logical models to explain its solubility characteristics based on its molecular structure.

Physicochemical Properties and Solubility Profile

The solubility of 1-Bromo-2-propanol is governed by its molecular structure, which features both polar and non-polar characteristics. The presence of a hydroxyl (-OH) group allows for hydrogen bonding, making it soluble in polar solvents like water. Concurrently, the propyl hydrocarbon backbone provides a non-polar character, facilitating dissolution in organic solvents. The principle of "like dissolves like" is fundamental to understanding its behavior.[3][4]

Quantitative Solubility Data

Specific quantitative solubility data for 1-Bromo-2-propanol in a wide range of organic solvents is not extensively reported in publicly available literature. However, its solubility in water has been documented. The data is summarized in the table below.

| Solvent | Chemical Formula | Temperature | Solubility | Reference |

| Water | H₂O | 72°F (22.2°C) | ≥ 100 mg/mL | [1][5] |

| Ethanol | C₂H₅OH | - | Miscible (Predicted) | |

| Methanol | CH₃OH | - | Miscible (Predicted) | |

| Acetone | C₃H₆O | - | Soluble / Miscible (Predicted) | [4] |

| Diethyl Ether | (C₂H₅)₂O | - | Soluble / Miscible (Predicted) | [6] |

Note: Solubility in organic solvents is largely predicted based on the behavior of structurally similar compounds like 1-bromopropane (B46711) and short-chain alcohols.[4][6] Experimental verification is recommended for applications requiring precise values.

Factors Influencing Solubility

The molecular structure of 1-Bromo-2-propanol is amphiphilic, containing both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail. This duality dictates its solubility across different solvent classes.

References

- 1. 1-Bromo-2-propanol | C3H7BrO | CID 29740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2-propanol|lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-BROMO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Reddit - The heart of the internet [reddit.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Epoxides from 1-Bromo-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral epoxides are invaluable building blocks in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. Their inherent ring strain allows for facile, stereospecific ring-opening reactions, enabling the introduction of two adjacent stereocenters with defined chirality. This document provides detailed application notes and experimental protocols for the synthesis of chiral propylene (B89431) oxide from racemic 1-bromo-2-propanol, a readily available starting material. Two primary enzymatic strategies will be detailed: enantioselective cyclization using halohydrin dehalogenase and kinetic resolution via lipase-catalyzed acylation.

Key Synthetic Strategies

The conversion of racemic 1-bromo-2-propanol into a chiral epoxide can be achieved through two highly effective enzymatic methods:

-

Enantioselective Cyclization with Halohydrin Dehalogenase (HHDH): This method utilizes the remarkable ability of certain HHDHs to selectively recognize one enantiomer of the bromohydrin and catalyze its intramolecular cyclization to the corresponding epoxide, leaving the other enantiomer unreacted. The halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC) is particularly noted for its high (R)-enantioselectivity.

-

Kinetic Resolution by Lipase-Catalyzed Acylation: This strategy involves the enantioselective acylation of one of the alcohol enantiomers in the racemic 1-bromo-2-propanol mixture. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly efficient in catalyzing this transformation. The resulting esterified bromohydrin can then be separated from the unreacted alcohol enantiomer. Subsequent chemical or enzymatic cyclization of the separated enantiomers yields the desired chiral epoxides.

Data Presentation: Comparison of Enzymatic Methods

The following table summarizes the key quantitative data for the two primary enzymatic methods for producing chiral epoxides from 1-bromo-2-propanol.

| Parameter | Enantioselective Cyclization (HHDH) | Kinetic Resolution (Lipase) |

| Enzyme | Halohydrin dehalogenase (e.g., HheC) | Lipase (e.g., Candida antarctica Lipase B) |

| Substrate | Racemic 1-bromo-2-propanol | Racemic 1-bromo-2-propanol |

| Reaction Type | Enantioselective intramolecular cyclization | Enantioselective acylation |

| Typical Product | (R)-Propylene Oxide | (R)-1-Bromo-2-propyl acetate (B1210297) & (S)-1-Bromo-2-propanol |

| Theoretical Max. Yield | 50% for one epoxide enantiomer | 50% for each separated enantiomer |

| Reported Enantiomeric Excess (ee) | >99% for (R)-propylene oxide | >99% for both resolved enantiomers |

| Key Reagents | Buffer | Acyl donor (e.g., vinyl acetate), organic solvent |

| Reaction Conditions | Aqueous buffer, pH ~8.0, Room Temp. | Organic solvent, 30-40 °C |

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-Propylene Oxide using Halohydrin Dehalogenase (HheC)

This protocol describes the direct enantioselective cyclization of (R)-1-bromo-2-propanol from a racemic mixture to yield (R)-propylene oxide.

Materials:

-

Racemic 1-bromo-2-propanol

-

Halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC), whole cells or purified enzyme

-

Tris-SO 4 buffer (50 mM, pH 8.0)

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate

-

Gas chromatograph (GC) with a chiral column for ee determination

Procedure:

-

Reaction Setup: In a sealed reaction vessel, prepare a solution of racemic 1-bromo-2-propanol in 50 mM Tris-SO 4 buffer (pH 8.0). A typical substrate concentration is in the range of 5-20 mM.

-

Enzyme Addition: Add the HheC biocatalyst (either whole cells or purified enzyme) to the reaction mixture. The optimal enzyme loading should be determined empirically but can start at 1-5 mg of purified enzyme or 10-50 mg of lyophilized cells per mL of reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature (approximately 25 °C) with gentle agitation for a predetermined time (e.g., 1-24 hours). Monitor the reaction progress by GC analysis of aliquots.

-

Work-up: Once the desired conversion is reached (typically close to 50%), extract the reaction mixture with an equal volume of diethyl ether. Repeat the extraction twice.

-

Drying and Analysis: Combine the organic extracts and dry over anhydrous sodium sulfate. The resulting solution contains the (R)-propylene oxide and the unreacted (S)-1-bromo-2-propanol. Analyze the enantiomeric excess of the propylene oxide and the remaining bromohydrin by chiral GC.

-

Purification: The volatile (R)-propylene oxide can be carefully isolated by fractional distillation.

Protocol 2: Kinetic Resolution of Racemic 1-Bromo-2-propanol using Candida antarctica Lipase B (CALB)

This protocol details the kinetic resolution of racemic 1-bromo-2-propanol via enantioselective acylation.

Materials:

-

Racemic 1-bromo-2-propanol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether)

-

Molecular sieves (optional, for anhydrous conditions)

-

Silica (B1680970) gel for column chromatography

-

GC or HPLC with a chiral column for ee determination

Procedure:

-

Reaction Setup: In a dry reaction flask, dissolve racemic 1-bromo-2-propanol (1 equivalent) in the chosen organic solvent. Add the acyl donor, vinyl acetate (typically 1.5-2 equivalents).

-

Enzyme Addition: Add the immobilized CALB (typically 10-50 mg per mmol of substrate). If required, add activated molecular sieves to maintain anhydrous conditions.

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by TLC or GC until approximately 50% conversion is achieved.

-

Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture contains (R)-1-bromo-2-propyl acetate and unreacted (S)-1-bromo-2-propanol. Separate the two components by silica gel column chromatography.

-

Analysis: Determine the enantiomeric excess of the separated ester and the unreacted alcohol using chiral GC or HPLC.

-

Epoxide Formation:

-

(S)-Propylene Oxide: The purified (S)-1-bromo-2-propanol can be cyclized to (S)-propylene oxide by treatment with a base (e.g., NaOH or KOH) in a suitable solvent.

-

(R)-Propylene Oxide: The purified (R)-1-bromo-2-propyl acetate can first be hydrolyzed to (R)-1-bromo-2-propanol, followed by base-catalyzed cyclization to yield (R)-propylene oxide.

-

Visualizations

Caption: Enantioselective cyclization of 1-bromo-2-propanol.

Caption: Kinetic resolution of 1-bromo-2-propanol via lipase.

Application Notes and Protocols: The Role of 1-Bromo-2-propanol in the Synthesis of Pharmaceutical Intermediates

Introduction